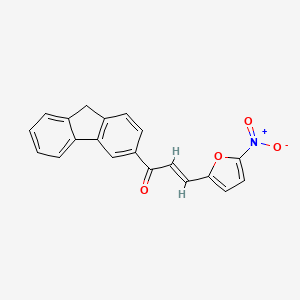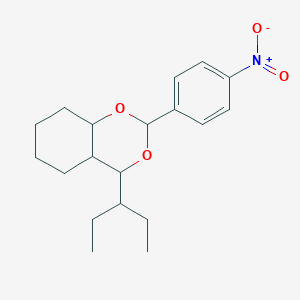![molecular formula C16H17ClN4O2 B5300695 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide, also known as CP-122,288, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain. CP-122,288 has been extensively studied for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide works by selectively inhibiting COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so by reducing their production, this compound can help to reduce these symptoms.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as cytokines and chemokines. This compound has also been shown to reduce the migration of immune cells to sites of inflammation, which can help to reduce tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide is its selectivity for COX-2. This means that it is less likely to cause side effects such as gastrointestinal bleeding, which can be a problem with non-selective COX inhibitors such as aspirin. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are a number of potential future directions for research on 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide. One area of interest is its potential use in the treatment of cancer. COX-2 has been shown to play a role in tumor growth and metastasis, so this compound may be effective in reducing these processes. Another area of interest is the development of new COX-2 inhibitors with improved pharmacokinetic properties, such as longer half-lives. Finally, this compound may have potential applications in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, this compound is a potent and selective inhibitor of COX-2 that has been extensively studied for its anti-inflammatory and analgesic properties. It has a number of potential applications in the treatment of inflammatory conditions and cancer, and future research may lead to the development of new COX-2 inhibitors with improved pharmacokinetic properties.
Synthesis Methods
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 5-chloro-6-oxo-1(6H)-pyridazine-4-carboxylic acid with pyrrolidine to form 5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazine. This intermediate is then reacted with phenylacetyl chloride to form this compound.
Scientific Research Applications
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, as well as in human clinical trials. This compound has also been studied for its potential use in the treatment of cancer, as COX-2 has been shown to play a role in tumor growth and metastasis.
properties
IUPAC Name |
2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-15-13(20-8-4-5-9-20)10-18-21(16(15)23)11-14(22)19-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGKXCMQLWTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)

![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5300645.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)


![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)